1,3-Cyclohexanedione
CAS No.: 504-02-9
Cat. No.: VC21357762
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 504-02-9 |
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Molecular Formula | C6H8O2 |
Molecular Weight | 112.13 g/mol |
IUPAC Name | cyclohexane-1,3-dione |
Standard InChI | InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2 |
Standard InChI Key | HJSLFCCWAKVHIW-UHFFFAOYSA-N |
SMILES | C1CC(=O)CC(=O)C1 |
Canonical SMILES | C1CC(=O)CC(=O)C1 |
Appearance | Off-White to Light Orange Solid |
Melting Point | 103-105°C |
Introduction
Chemical Identity and Structural Characteristics
1,3-Cyclohexanedione is an organic compound belonging to the diketone family. It has the molecular formula C₆H₈O₂, representing a six-carbon cyclic structure with two ketone groups at positions 1 and 3 . The compound is also known by several other names including dihydroresorcinol, cyclohexane-1,3-dione, hydroresorcinol, and 1,3-cyclohexandione .
The compound has a molecular weight of 112.1265 g/mol and is identified by the CAS Registry Number 504-02-9 . Its IUPAC Standard InChIKey is HJSLFCCWAKVHIW-UHFFFAOYSA-N, providing a unique digital identifier for the compound in chemical databases .
Structurally, 1,3-cyclohexanedione consists of a cyclohexane ring with two carbonyl groups positioned at carbon atoms 1 and 3. This arrangement creates a 1,3-diketone system that significantly influences its chemical behavior. An important structural characteristic of this compound is that it exists predominantly in the enol tautomeric form in solution rather than the keto form .
Tautomeric Behavior
The enol tautomer of 1,3-cyclohexanedione is stabilized by intramolecular hydrogen bonding, making it the predominant form in most solvents. This tautomerism is a key factor in determining the compound's reactivity and physical properties . The pKa value of 1,3-cyclohexanedione is reported to be 5.26 at 25°C, indicating moderate acidity due to the stabilization of the conjugate base by resonance .
Physical Properties
1,3-Cyclohexanedione presents as a pale yellow to beige powder at room temperature . It has several notable physical properties that influence its handling, storage, and applications in chemical processes. These properties are summarized in Table 1 below:
The compound's relatively high melting point (101-105°C) indicates significant intermolecular forces, likely due to hydrogen bonding between molecules. Its moderate solubility profile allows for versatility in various reaction media, contributing to its utility as a synthetic intermediate.
Synthesis Methods
There are several established methods for synthesizing 1,3-cyclohexanedione, with the semi-hydrogenation of resorcinol being the most commonly employed industrial approach .
Semi-hydrogenation of Resorcinol
This method involves the controlled hydrogenation of resorcinol (1,3-benzenediol) as shown in the following reaction:
C₆H₄(OH)₂ + H₂ → C₆H₈O₂
The reaction is typically performed using hydrogen gas and appropriate catalysts to ensure selective reduction of the aromatic ring while maintaining the oxygen-containing functional groups .
Industrial Production Process
A detailed industrial synthesis method involves the following steps :
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Neutralization of resorcinol with sodium hydroxide solution
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Hydrogenation at 5 MPa and 120°C
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Acidification with hydrochloric acid at 15-20°C
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Cooling and crystallization at 5°C
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Filtration and drying
This process reportedly yields 1,3-cyclohexanedione at approximately 96.43% yield with 99% purity .
Alternative Synthesis Route
Another reported synthesis route starts from 2-cyclohexen-1-one, 3-hydroxy-, sodium salt . This method involves different reaction conditions and may be preferred in certain laboratory settings depending on reagent availability and equipment constraints.
Chemical Reactivity
1,3-Cyclohexanedione exhibits reactivity patterns characteristic of β-diketones, with its enol tautomer playing a significant role in determining its behavior in various chemical transformations.
Acid-Catalyzed Reactions
Under acid catalysis, 1,3-cyclohexanedione reacts with alcohols to form 3-alkoxyenones . This reactivity is consistent with the electrophilic character of the carbonyl carbon atoms and the nucleophilic attack by alcohols.
Base-Mediated Reactions
The compound forms an enolate upon treatment with bases. For example, the sodium salt of the enolate can be alkylated with methyl iodide to produce 2-methyl-1,3-cyclohexanedione, which also exists predominantly in the enol form .
Ionization Energy and Ion Formation
1,3-Cyclohexanedione has an ionization energy of 9.52 ± 0.05 eV as determined by photoelectron spectroscopy . Its proton affinity is reported to be 881.2 kJ/mol, and its gas basicity is 849.4 kJ/mol . These values provide insight into the compound's behavior in gas phase ion chemistry and mass spectrometric analyses.
Applications and Uses
1,3-Cyclohexanedione has found numerous applications in organic synthesis, pharmaceutical development, and agricultural chemistry due to its versatile reactivity profile.
Synthetic Building Block
The compound serves as an important building block in organic synthesis. It can be used to create:
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9-substituted 1,8-dioxo-xanthenes through reactions with unactivated aldehydes via aldol condensation/Michael addition reactions
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[(1,2,3-triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-trione derivatives through four-component condensation reactions with phthalhydrazide, aromatic propargyloxy aldehydes, and azides
Pharmaceutical Intermediates
1,3-Cyclohexanedione is utilized as an intermediate in the synthesis of pharmaceutical compounds . Its diketone functionality provides opportunities for further functionalization, making it valuable in the production of bioactive molecules.
Herbicide Precursor
Perhaps one of the most significant commercial applications of 1,3-cyclohexanedione is its role as a precursor in the production of several commercial herbicides . It serves as an intermediate in the synthesis of sulcotrione and several other herbicides that target grasses .
Derivatives and Related Compounds
Several important compounds are derived from or related to 1,3-cyclohexanedione, expanding its impact across multiple chemical applications.
Dimedone
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a well-established derivative that has been widely used as a reagent in organic chemistry . It shares the core cyclohexanedione structure but incorporates two methyl groups at position 5, altering its reactivity and physical properties.
Herbicidal Derivatives
Multiple commercial herbicides are formal derivatives of 1,3-cyclohexanedione. These include :
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Cycloxydim
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Clethodim
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Tralkoxydim
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Butroxydim
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Sethoxydim
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Profoxydim
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Mesotrione
These compounds contain the cyclohexanedione core structure with various substitutions that provide specificity for their herbicidal activity, particularly against grass species.
Biochemical Aspects
1,3-Cyclohexanedione is recognized as a biochemical reagent that can be used in life science-related research . It serves as the substrate for cyclohexanedione hydrolase, an enzyme that catalyzes its hydrolysis . This biochemical activity suggests potential applications in enzymatic studies and metabolic pathway investigations.
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